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Compound of Interest

Compound Name: EC1169

Cat. No.: B12376209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for EC1169, a
prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate. The
information is compiled from abstracts presented at major scientific conferences and publicly
available clinical trial information.

Core Concept: EC1169 Mechanism of Action

EC1169 is a novel therapeutic agent designed to specifically target and eliminate cancer cells
that overexpress PSMA, a protein commonly found in abundance on the surface of prostate
cancer cells.[1] The drug consists of a PSMA-targeting ligand attached to the potent
microtubule inhibitor, tubulysin B hydrazide, via a cleavable linker.[1]

Once administered, EC1169 binds to PSMA on the cancer cell surface, leading to the
internalization of the drug-receptor complex.[1] Inside the cell, the linker is cleaved, releasing
tubulysin B. This potent cytotoxic agent then disrupts the polymerization of tubulin, a critical
component of microtubules.[1] The inhibition of microtubule formation leads to cell cycle arrest
in the G2/M phase and ultimately triggers apoptosis (programmed cell death) of the cancer cell.

[1]

Phase 1 Clinical Trial (NCT02202447)
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A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and preliminary
efficacy of EC1169 in patients with metastatic castration-resistant prostate cancer (NnCRPC).[2]
[3][4] The study also explored the utility of a companion imaging agent, 99mTc-EC0652, to
identify patients with PSMA-positive tumors.[2]

Data Presentation

The following tables summarize the quantitative data gathered from the early results of the
Phase 1 trial.

Table 1: Patient Demographics and Baseline Characteristics

Characteristic Value Reference
Number of Patients (evaluable o
o 21 (initial cohort) [3]
for toxicity)
Number of Patients (treated at
20 [2]
RP2D)
Number of Patients (later
34 [4]

cohort)

Median Age (initial cohort)

69.0 years (range: 53-82)

[3]

Median Age (RP2D cohort)

69 years (range: 59-82)

[2]

Median Age (later cohort)

70 years (range: 49-84)

[4]

Patient Population

Metastatic Castration-
Resistant Prostate Cancer
(mMCRPC)

[21(31[4]

Prior Treatments (Part A)

Progressed on abiraterone or

enzalutamide, and taxane-
treated

[2]

Cohorts (Part B)

Taxane-naive and Taxane-

exposed

[2]14]

Table 2: Dosing and Administration
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Parameter Description Reference
Drug EC1169 [2][3][4]
Administration Intravenous (1V) bolus [2][4]
-Days 1, 3, 5, 8, 10, 12 (TIW)
Dosing Schedule (Initial) every 21 days- Days 1, 8 (QW) [1]
every 21 days
Dosing Schedule (Expansion) Days 1, 8 every 21 days [21[4]
Recommended Phase 2 Dose
6.5 mg/m? [21[4]
(RP2D)
Table 3: Safety and Tolerability (at RP2D)
Adverse Event (AE) Profile  Finding Reference

Treatment-Related AEs

50% of patients reported at

[2]

least one

AE Severity Most were Grade 1 and 2 [2]
Thrombocytopenia, fatigue,

Grade 3 AEs and constipation (1 patient [2]
each)

Grade 4 AEs None reported [2]

Dose-Limiting Toxicities (DLTSs)

None occurred

[2]

Dose Reductions

Not required

[2]

Table 4: Preliminary Efficacy Results

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.2586
https://www.urotoday.com/conference-highlights/esmo-2017/esmo-2017-prostate-cancer/98354-esmo-2017-phase-i-study-of-the-psma-targeted-small-molecule-drug-conjugate-ec1169-in-patients-with-metastatic-castrate-resistant-prostate-cancer.html
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://www.urotoday.com/conference-highlights/esmo-2017/esmo-2017-prostate-cancer/98354-esmo-2017-phase-i-study-of-the-psma-targeted-small-molecule-drug-conjugate-ec1169-in-patients-with-metastatic-castrate-resistant-prostate-cancer.html
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.e13527
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://www.urotoday.com/conference-highlights/esmo-2017/esmo-2017-prostate-cancer/98354-esmo-2017-phase-i-study-of-the-psma-targeted-small-molecule-drug-conjugate-ec1169-in-patients-with-metastatic-castrate-resistant-prostate-cancer.html
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://www.urotoday.com/conference-highlights/esmo-2017/esmo-2017-prostate-cancer/98354-esmo-2017-phase-i-study-of-the-psma-targeted-small-molecule-drug-conjugate-ec1169-in-patients-with-metastatic-castrate-resistant-prostate-cancer.html
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Efficacy Measure

Finding

Reference

Partial Response (RECIST)

1 of 2 evaluable taxane-
exposed patients with soft
tissue disease (50%,

unconfirmed)

[2]

Stable Disease

- 3 patients for more than 4
cycles (initial report)- 6 of 12
evaluable taxane-exposed

patients at 9 weeks

[3]4]

PSA Response (=50% decline)

Not observed in the initial

report

[3]

Tumor Localization

Imaging with 99mTc-EC0652
showed excellent disease

localization

[2]14]

Experimental Protocols

Study Design

The Phase 1 trial (NCT02202447) was a two-part, open-label, dose-escalation and cohort

expansion study.[2]

o Part A (Dose Escalation): This part aimed to determine the maximum tolerated dose (MTD)
and the recommended Phase 2 dose (RP2D) of EC1169.[2] Patients with mCRPC who had
progressed after treatment with abiraterone or enzalutamide and a taxane-based

chemotherapy were eligible.[2]

» Part B (Cohort Expansion): This part further evaluated the safety and preliminary efficacy of

EC1169 at the RP2D in two cohorts of patients with mCRPC: taxane-naive and taxane-

exposed.[2]

Key Methodologies

o Patient Selection: Patients were required to have histologically confirmed mCRPC with

evidence of disease progression.[1] All patients underwent a 99mTc-EC0652 SPECT scan

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.2586
https://www.urotoday.com/conference-highlights/esmo-2017/esmo-2017-prostate-cancer/98354-esmo-2017-phase-i-study-of-the-psma-targeted-small-molecule-drug-conjugate-ec1169-in-patients-with-metastatic-castrate-resistant-prostate-cancer.html
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.2586
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://www.urotoday.com/conference-highlights/esmo-2017/esmo-2017-prostate-cancer/98354-esmo-2017-phase-i-study-of-the-psma-targeted-small-molecule-drug-conjugate-ec1169-in-patients-with-metastatic-castrate-resistant-prostate-cancer.html
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://www.benchchem.com/product/b12376209?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://www.benchchem.com/product/b12376209?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.e13527
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

prior to treatment to confirm PSMA expression in their tumors.[2][4]

o Treatment Administration: EC1169 was administered as an intravenous bolus.[2] In the dose-
escalation phase, two schedules were initially explored: three times a week for two weeks
followed by one week off (TIW), and once a week for two weeks followed by one week off
(QW) in a 21-day cycle.[1] The QW schedule on days 1 and 8 of a 21-day cycle was selected
for the expansion phase.[2][4]

» Endpoints: The primary endpoints were safety and tolerability, and the determination of the
MTD and RP2D.[1] Secondary endpoints included radiographic progression-free survival
(rPFS), overall survival (OS), and PSA response.[2][4]

Mandatory Visualizations
Signaling Pathway of EC1169

Click to download full resolution via product page

Caption: Mechanism of action of EC1169 from PSMA binding to apoptosis.

Experimental Workflow of the EC1169 Phase 1 Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Early Clinical Trial Results of EC1169: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376209#early-clinical-trial-results-for-ec1169]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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